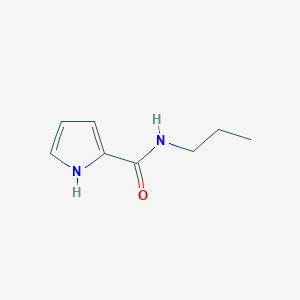

N-Propyl-1H-pyrrole-2-carboxamide

Description

Properties

CAS No. |

120309-46-8 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

N-propyl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C8H12N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h3-4,6,9H,2,5H2,1H3,(H,10,11) |

InChI Key |

LYLMJRLHNQBOIM-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC=CN1 |

Canonical SMILES |

CCCNC(=O)C1=CC=CN1 |

Synonyms |

1H-Pyrrole-2-carboxamide,N-propyl-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

N-Propyl-1H-pyrrole-2-carboxamide has been investigated for its antimicrobial properties. Research indicates that this compound can interact with specific enzymes involved in metabolic processes, potentially leading to the inhibition of bacterial growth. Its effectiveness against various pathogens suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also shown promise as an anticancer agent. Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines by interfering with DNA metabolism and cellular proliferation. The mechanism may involve binding to DNA or inhibiting key enzymes responsible for DNA repair .

Tuberculosis Treatment

Recent studies highlight the compound's potential as an anti-tuberculosis agent. Structure–activity relationship (SAR) studies have shown that derivatives of pyrrole-2-carboxamides exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compound's ability to inhibit the MmpL3 protein, crucial for mycolic acid biosynthesis, positions it as a candidate for further development in tuberculosis therapies .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on glioma cells. Results indicated that the compound exhibited significant toxicity correlated with the expression levels of DNA repair enzymes, suggesting a targeted approach in cancer therapy through selective enzyme inhibition .

Case Study 2: Anti-Tuberculosis Efficacy

In a recent investigation, derivatives of this compound were tested against M. tuberculosis. The results showed that certain modifications enhanced potency against drug-resistant strains, demonstrating the compound's potential role in addressing global health challenges related to tuberculosis .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent on the amide nitrogen significantly influences bond lengths, electronic distribution, and intermolecular interactions. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison of Pyrrole-2-carboxamide Derivatives

* Estimated values based on analogous alkyl-substituted compounds.

- Bond Lengths : The N–C bond in N-Nitro-1H-pyrrole-2-carboxamide (1.404 Å) is elongated compared to 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide (1.334 Å) due to the electron-withdrawing nitro group, which reduces electron density at the amide nitrogen . For this compound, the electron-donating propyl group is expected to shorten the N–C bond slightly (~1.35–1.38 Å), closer to alkyl-substituted analogues.

Crystallographic and Supramolecular Features

- N-Nitro Derivative : Forms 1D supramolecular chains via N–H⋯O and C–H⋯O hydrogen bonds, with a planar pyrrole ring and a twisted nitro group .

- Propyl Derivative (Hypothetical) : The propyl group’s hydrophobicity may reduce hydrogen-bonding capacity compared to nitro but enhance van der Waals interactions. Crystal packing could involve layered hydrophobic domains, with weaker N–H⋯O bonds if the amide hydrogen remains accessible.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-Propyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Utilize coupling reactions involving γ-keto amides or carboxylic acid derivatives with propylamine. For example, dissolve 1H-pyrrole-2-carboxylic acid in a solvent like EtOH, activate with SOCl₂, and react with n-propylamine under reflux. Purification via column chromatography (SiO₂, DCM/EtOAc gradients) can achieve >90% purity . Optimization includes controlling stoichiometry, temperature (0°C for activation, room temperature for coupling), and solvent polarity to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, LCMS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for characteristic signals: pyrrole ring protons (δ 6.2–7.0 ppm), propyl chain (δ 1.0–1.5 ppm for CH₃, δ 1.5–1.8 ppm for CH₂ adjacent to NH), and amide NH (δ 8.0–9.0 ppm, broad) .

- LCMS : Confirm molecular ion [M+H]⁺ at m/z corresponding to the molecular formula (C₈H₁₂N₂O). Validate purity (>95%) via HPLC with reverse-phase C18 columns .

- IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Employ liquid-liquid extraction (e.g., EtOAc/H₂O) to remove polar byproducts, followed by silica gel chromatography (DCM/EtOAc or hexane/acetone gradients). Recrystallization from petroleum ether/ethyl acetate (2:1) can yield high-purity crystals .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its physicochemical properties, and how can they be characterized?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structural refinement. Compare lattice parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks. Thermal analysis (DSC/TGA) can identify stability differences between polymorphs .

Q. What computational and experimental approaches resolve contradictions in crystallographic or spectroscopic data for this compound derivatives?

- Methodology :

- Computational : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model molecular geometry and compare with experimental SC-XRD data.

- Experimental : Validate NMR assignments using 2D techniques (COSY, HSQC) and cross-check with crystallographic torsion angles. Address discrepancies via iterative refinement (e.g., SHELXL) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound analogs?

- Methodology : Synthesize derivatives with variations in the pyrrole ring (e.g., substituents at positions 3 or 5) or propyl chain (branched vs. linear). Assess bioactivity (e.g., enzyme inhibition) using dose-response assays. Corrogate results with steric/electronic parameters (Hammett constants, logP) .

Q. What strategies mitigate challenges in synthesizing this compound derivatives under inert conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.